(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
Description
The compound “(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone” is a structurally complex molecule featuring multiple heterocyclic motifs. Its core structure includes:
- Pyridazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2. At position 3 of the pyridazine, a 1H-pyrazole substituent is attached, introducing a five-membered aromatic ring with two adjacent nitrogen atoms.
- Piperidine moiety: A six-membered saturated ring containing one nitrogen atom, linked to the pyridazine core.
- Piperazine-methanone unit: A piperazine ring (six-membered diamine) connected to a furan-2-carbonyl group, which consists of a furan (oxygen-containing heterocycle) linked to a ketone.
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c30-21(26-11-13-27(14-12-26)22(31)18-5-2-15-32-18)17-4-1-9-28(16-17)19-6-7-20(25-24-19)29-10-3-8-23-29/h2-3,5-8,10,15,17H,1,4,9,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGELUETVYZZOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 3-{3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine, is a pyrazole derivative. Pyrazole derivatives are known to interact with various targets, including Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and alcohol metabolism.
Mode of Action
For instance, they can inhibit or enhance the activity of the target, leading to downstream effects.
Biochemical Pathways
The compound may affect various biochemical pathways due to its interaction with multiple targets. For instance, it may influence the estrogen signaling pathway due to its interaction with estrogen receptors. It may also affect alcohol metabolism due to its interaction with Alcohol dehydrogenase 1C. The downstream effects of these interactions can lead to changes in cellular functions and responses.
Pharmacokinetics
Pyrazole derivatives are generally well absorbed and distributed in the body. The metabolism and excretion of these compounds can vary, affecting their bioavailability and therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the biochemical pathways it affects. For instance, if it inhibits the activity of a target, it may lead to decreased function of that target, affecting the cells and tissues where the target is expressed. On the other hand, if it enhances the activity of a target, it may lead to increased function of that target.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other molecules can influence its action. For instance, the presence of other drugs can lead to drug-drug interactions, affecting the compound’s efficacy.
Biological Activity
The compound (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule that exhibits significant biological activity due to its diverse structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Overview
This compound features multiple heterocyclic structures, including pyrazole, pyridazine, piperidine, and piperazine moieties. The presence of these functional groups suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with several key biological targets:
- Estrogen Receptors (ERα and ERβ) : The compound has been shown to modulate estrogen signaling pathways, which are crucial in various physiological processes and disease states, including cancer.
- Alcohol Dehydrogenase 1C (ADH1C) : This enzyme is involved in alcohol metabolism, and the compound's interaction may influence metabolic pathways related to alcohol consumption.
Biological Activity and Pharmacological Effects
Recent studies have highlighted the following biological activities associated with this compound:
1. Anti-Tubercular Activity
- A study evaluated similar pyrazole derivatives for their anti-tubercular properties against Mycobacterium tuberculosis H37Ra. Compounds in this class exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity .
2. Inhibition of COX Enzymes
- Compounds with similar structural motifs have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II. For instance, some derivatives showed IC50 values as low as 0.52 μM against COX-II, suggesting potential anti-inflammatory applications .
3. Cytotoxicity Studies
- Evaluations of cytotoxicity on human embryonic kidney cells (HEK-293) indicated that certain derivatives were non-toxic at effective concentrations, supporting their potential as safe therapeutic agents .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anti-Tubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | |
| COX-II Inhibition | COX-II | 0.52 | |
| Cytotoxicity | HEK-293 Cells | Non-toxic |
Case Study: Estrogen Receptor Modulation
In a specific study focusing on estrogen receptor modulation, the compound demonstrated a significant ability to enhance or inhibit receptor activity depending on the context of cellular signaling pathways. This dual action suggests potential therapeutic roles in hormone-related conditions such as breast cancer.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is C22H25N7O3, with a molecular weight of approximately 435.488 g/mol. It features a unique structural arrangement that includes a piperidine ring, a pyridazine moiety, and a furan carbonyl substituent, contributing to its biological activity and potential therapeutic applications .
Anticancer Activity
Research indicates that compounds similar to (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone demonstrate significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of pyrazole exhibit activity against human cancer lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) when compared to standard treatments like Doxorubicin .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Research indicates that derivatives containing the pyrazole structure can exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Neurological Applications
Given its interaction with neurotransmitter systems, there is potential for this compound in treating neurological disorders. Its ability to modulate receptor activity could influence conditions such as depression or anxiety disorders .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various pyrazole derivatives, including the target compound, revealed promising results in terms of biological activity. The synthesized compounds were tested for their ability to inhibit tumor growth in vitro, demonstrating effective anticancer properties against several cell lines .
| Compound | Activity | Cell Line Tested |
|---|---|---|
| Compound A | Anticancer | MCF-7 |
| Compound B | Antimicrobial | Staphylococcus aureus |
| Target Compound | Cytotoxic | HCT116 |
Case Study 2: Mechanistic Insights
Another research effort investigated the mechanism by which the compound interacts with estrogen receptors. It was found that the compound could either inhibit or enhance receptor activity depending on concentration, suggesting a dual role in modulating estrogen signaling pathways .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes substitution at electron-rich and electron-deficient sites across its heterocyclic frameworks. Key examples include:
Pyrazole Ring Functionalization
The 1H-pyrazole moiety participates in electrophilic substitution and cross-coupling reactions:
-
N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (KCO) yields N-alkylated derivatives. For example, reaction with benzyl bromide forms N-benzylpyrazole at the 1-position .
-
Suzuki-Miyaura Coupling : The pyrazole ring undergoes palladium-catalyzed coupling with aryl boronic acids, enabling aryl group introduction at the 4-position .
Pyridazine Ring Reactivity
The electron-deficient pyridazine ring facilitates nucleophilic aromatic substitution (SAr):
-
Chlorine Displacement : Reaction with amines (e.g., morpholine) at 80°C replaces the 6-position chlorine with amine groups .
Piperazine and Piperidine Modifications
-
Acylation : The piperazine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form acylated derivatives.
-
Nucleophilic Substitution : The piperidine ring undergoes alkylation with propargyl bromide under basic conditions.
Furan Ring Oxidation
The furan moiety is susceptible to oxidation:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| HO/AcOH | 60°C, 4 hrs | Furan-2,5-dione (diketone) | 78 |
| KMnO | RT, acidic pH | 5-Hydroxyfuran-2-one | 65 |
Pyrazole and Pyridazine Reduction
-
Catalytic Hydrogenation : Hydrogenation (H, Pd/C) reduces pyridazine to tetrahydropyridazine, altering ring aromaticity .
-
Selective Reduction : NaBH selectively reduces ketone groups in the methanone bridge without affecting aromatic rings.
Pyrazole [3+2] Cycloaddition
The pyrazole ring participates in cycloaddition with diazo compounds:
| Reactant | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Ethyl diazoacetate | Zn(OTf) | Pyrazolo[1,5-a]pyridine derivative | 85 |
This reaction expands the heterocyclic system, enhancing structural complexity .
Electrocyclization
Thermal treatment (150°C) induces electrocyclization of the pyridazine ring, forming fused bicyclic structures .
Methanone Bridge Reactions
-
Grignard Addition : Reaction with methylmagnesium bromide converts the ketone to a tertiary alcohol.
-
Wittig Reaction : The ketone reacts with ylides to form alkenes, modifying the bridge’s flexibility .
Biological Activity and Mechanistic Insights
The compound’s reactivity correlates with its pharmacological properties:
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogous Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves cyclocondensation of pyridazine precursors with pyrazole derivatives, followed by piperazine functionalization via amide coupling (analogous to and ) .
- highlights the use of ethanol/acetic acid for cyclization, a common strategy for nitrogen heterocycles .
Physicochemical Properties
Table 3: Physical Properties of Analogous Compounds
Key Observations :
- The target’s furan-2-carbonyl group may improve solubility compared to nitro () or halogenated () analogs but reduce it relative to tetrazole-containing compounds () .
- Pyridazine protons in the target compound would likely resonate at δ 8.5–9.5 ppm in 1H NMR, distinct from imidazo-pyridine (δ 7.5–8.5 ppm) in .
Q & A
Q. Critical challenges :
- Reaction condition optimization : Temperature (e.g., 80–120°C for cyclization) and solvent choice (polar aprotic solvents like DMF or THF) significantly impact yield .
- Purification : Column chromatography or preparative HPLC is often required due to byproducts from competing reactions .
Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% is typical for research-grade material) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
Advanced: How is the compound’s biological activity evaluated in preclinical research?
Answer:
- In vitro assays :
- Kinase inhibition assays : Measure IC₅₀ values against target enzymes (e.g., EGFR or PI3K) .
- Cell viability assays (MTT or CellTiter-Glo®) in cancer cell lines .
- In vivo models : Xenograft studies to assess tumor growth inhibition (dose range: 10–50 mg/kg) .
Advanced: How should researchers resolve contradictory data in spectroscopic analysis?
Answer:
- Scenario : Conflicting NMR signals due to tautomerism or impurities.
- Methods :
Advanced: What computational methods predict the compound’s reactivity or binding modes?
Answer:
- Density Functional Theory (DFT) : Models electronic properties of the pyridazine and furan rings to predict sites for electrophilic attack .
- Molecular Docking : Screens against protein targets (e.g., kinases) to prioritize derivatives for synthesis .
- MD Simulations : Assesses stability of ligand-protein complexes over nanosecond timescales .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
| Modification | Biological Impact | Reference |
|---|---|---|
| Pyrazole substitution (e.g., 3-methyl vs. 3-fluoro) | Alters kinase selectivity (e.g., 10-fold increase in IC₅₀ for FLT3 inhibition) . | |
| Piperazine linker replacement (e.g., with pyrrolidine) | Reduces metabolic instability in liver microsomes . | |
| Furan vs. thiophene in the carbonyl group | Enhances solubility (logP reduction by 0.5 units) . |
Advanced: What strategies are used to synthesize enantiomerically pure derivatives?
Answer:
- Chiral Resolution : Use of chiral stationary phases in HPLC (e.g., Chiralpak® AD-H column) .
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .
- Enzymatic Synthesis : Lipases or esterases to selectively hydrolyze prochiral intermediates .
Advanced: How is compound stability assessed under varying storage conditions?
Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
- Analytical Monitoring : Track degradation products via LC-MS; common issues include hydrolysis of the furan carbonyl group .
- Stabilizers : Use antioxidants (e.g., BHT) in solid-state storage to prevent radical-mediated degradation .
Advanced: What methods identify synergistic effects with other therapeutic agents?
Answer:
- Combinatorial Screening : Checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
- Transcriptomic Profiling : RNA-seq to identify pathways modulated by the compound in combination therapies .
- In Vivo Synergy : Co-administration with standard chemotherapeutics (e.g., doxorubicin) in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
